N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-22-12-6-4-11(5-7-12)15-14(19)9-17-10(2)8-13(16-17)18(20)21/h4-8H,3,9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFPBVCJSVVNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Ethoxyphenyl Group Introduction: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group or the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Ethoxyphenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Oxidized derivatives of the ethoxyphenyl group or the pyrazole ring.
Reduction Products: Amino derivatives of the pyrazole ring.
Substitution Products: Compounds with different substituents replacing the ethoxy group.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetamide moiety may enhance binding affinity to specific targets.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds such as:
N-(4-methoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but without the methyl group on the pyrazole ring.
N-(4-ethoxyphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but without the nitro group on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
